1-(2-Aminopropyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-Aminopropyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
The synthesis of 1-(2-Aminopropyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 2-aminopropylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Aminopropyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted pyrrolidine derivatives with potential biological activities .
Scientific Research Applications
1-(2-Aminopropyl)pyrrolidine-2,5-dione has been extensively studied for its applications in several scientific domains:
Mechanism of Action
The mechanism of action of 1-(2-Aminopropyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase isoenzymes by binding to the active site and preventing the enzyme’s catalytic activity . This inhibition can lead to various physiological effects, including reduced intraocular pressure and anticonvulsant activity .
Comparison with Similar Compounds
1-(2-Aminopropyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: A simpler analog that lacks the aminopropyl group but shares similar chemical properties.
Pyrrolidine-2-one: Another related compound with a different substitution pattern on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine that exhibits distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-(2-aminopropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-5(8)4-9-6(10)2-3-7(9)11/h5H,2-4,8H2,1H3 |
InChI Key |
OCNUCVCYTBPNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)CCC1=O)N |
Origin of Product |
United States |
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